molecular formula C29H24N2O4 B414399 2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE

2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE

Cat. No.: B414399
M. Wt: 464.5g/mol
InChI Key: FAZDMDZSUFYRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furan ring, the introduction of the nitrophenyl group, and the construction of the benzo[a]phenanthridinone core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reag

Properties

Molecular Formula

C29H24N2O4

Molecular Weight

464.5g/mol

IUPAC Name

2,2-dimethyl-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C29H24N2O4/c1-29(2)15-20-26-18-8-4-3-7-17(18)11-12-21(26)30-28(27(20)23(32)16-29)25-14-13-24(35-25)19-9-5-6-10-22(19)31(33)34/h3-14,28,30H,15-16H2,1-2H3

InChI Key

FAZDMDZSUFYRMM-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC=CC=C6[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC=CC=C6[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.